![molecular formula C21H21NO5 B4940357 isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)
isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate, also known as IDIPP, is a synthetic compound used in scientific research. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
Isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR plays a crucial role in cognitive function, learning, and memory, and dysfunction of this receptor has been implicated in several neurological and psychiatric disorders. By blocking the activity of the α7 nAChR, isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate modulates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate has been shown to have several biochemical and physiological effects, including improving cognitive function, memory, and learning in animal models of Alzheimer's disease. It has also been shown to have potential as a treatment for cognitive impairment associated with schizophrenia and depression. isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate has been found to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate has several advantages as a research tool, including its high potency and selectivity for the α7 nAChR. It has been shown to be effective in several animal models of neurological and psychiatric disorders and has potential as a therapeutic agent. However, the limitations of isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate, including further studies on its mechanism of action and its potential therapeutic applications in neurological and psychiatric disorders. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods for isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate, as well as the identification of new compounds with similar or improved properties. Finally, the potential use of isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate as a research tool for studying the α7 nAChR and its role in cognitive function and memory formation could also be explored.
Métodos De Síntesis
The synthesis of isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate involves several steps, including the reaction of 4-bromo-1,3-dioxoisoindoline with 4-hydroxyphenylacetic acid, followed by esterification with isopropyl 2-bromobutanoate. The final product is obtained through purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
Isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has potential as a treatment for cognitive impairment associated with schizophrenia and depression.
Propiedades
IUPAC Name |
propan-2-yl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-18(21(25)26-13(2)3)27-15-11-9-14(10-12-15)22-19(23)16-7-5-6-8-17(16)20(22)24/h5-13,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWFGALOSFIVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)C)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)
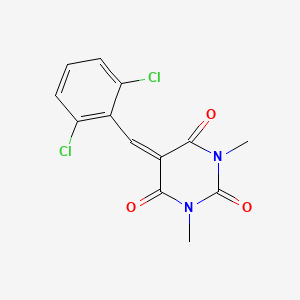
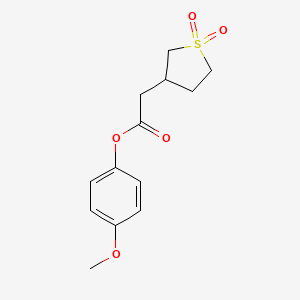
![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)
![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)
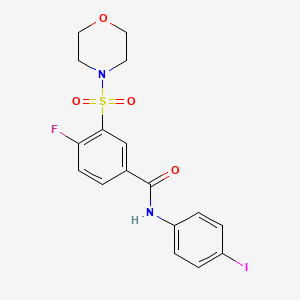
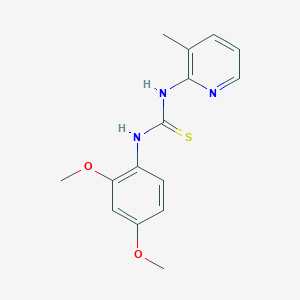
![N-isobutyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4940341.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)
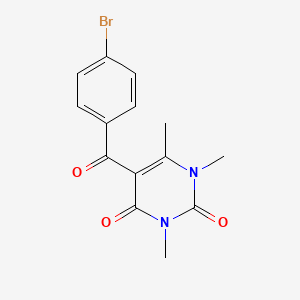
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4940377.png)